Procumbide

Descripción general

Descripción

Procumbide is an organic compound with the chemical formula C15H22O10. It is a white crystalline substance that is soluble in ethanol and ether. This compound is commonly used as a plant growth regulator, promoting the growth of seedlings and enhancing the resistance of plants to various stress factors . It is also known for increasing the nitrogen, phosphorus, and potassium content in plants, thereby improving their yield and quality .

Métodos De Preparación

Procumbide is primarily synthesized through chemical methods. A common preparation method involves reacting starting materials with appropriate reagents and obtaining this compound through a series of chemical transformations . The specific details of the synthetic routes and reaction conditions are often proprietary and require further experimental conditions and technical support . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Procumbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Procumbide's therapeutic potential has been explored extensively, particularly in the context of anti-inflammatory and analgesic activities. The following sections summarize significant findings related to its pharmacological benefits.

Anti-Inflammatory Effects

Research indicates that this compound exhibits substantial anti-inflammatory properties. A study highlighted its efficacy in reducing inflammatory markers in models of inflammatory bowel disease (IBD) by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 . The presence of secondary metabolites like harpagoside contributes to these effects, suggesting a synergistic action mechanism.

Pain Management

This compound has been investigated for its role in pain relief, particularly in conditions like osteoarthritis. Clinical trials have shown that formulations containing this compound can effectively reduce pain levels in patients compared to placebo groups . For instance, a study reported that patients using this compound experienced significant pain reduction on the Visual Analogue Scale (VAS) after treatment .

Efficacy in Osteoarthritis

A randomized controlled trial involving 60 patients with knee osteoarthritis demonstrated that this compound was effective in alleviating pain and improving function over a 4-week period. Patients receiving this compound reported greater satisfaction compared to those treated with conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Inflammatory Bowel Disease Model

In an experimental model of IBD, this compound was shown to modulate oxidative stress and inflammation effectively. The study utilized isolated mouse colon specimens exposed to lipopolysaccharides (LPS) to simulate inflammatory conditions, revealing that this compound treatment significantly reduced oxidative stress markers .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of Procumbide involves its interaction with specific molecular targets and pathways in plants. It promotes plant growth by enhancing the uptake of essential nutrients and stimulating the production of growth hormones . In terms of its anti-inflammatory properties, this compound is believed to modulate the activity of certain enzymes and signaling pathways involved in inflammation . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Procumbide is similar to other iridoid glycosides such as harpagoside, harpagide, and acteoside . These compounds share similar chemical structures and biological activities. this compound is unique in its ability to enhance plant growth and resistance to stress factors . Harpagoside, for example, is primarily known for its anti-inflammatory properties, while acteoside is recognized for its antioxidant activity . The specific applications and effects of these compounds vary, highlighting the uniqueness of this compound in its role as a plant growth regulator.

Actividad Biológica

Procumbide, a compound derived from Harpagophytum procumbens, commonly known as Devil's Claw, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Classification

This compound is classified as a diastereoisomer of antirrinoside, belonging to a group of compounds known as iridoid glycosides. These compounds are characterized by their unique chemical structure, which contributes to their biological activities. The primary bioactive constituents of Harpagophytum procumbens include harpagoside, harpagide, and this compound itself, each exhibiting distinct pharmacological properties.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Research indicates that extracts containing this compound can significantly suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In vitro studies have demonstrated that this compound-rich extracts can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

Table 1: Summary of Anti-inflammatory Studies Involving this compound

| Study Reference | Extract Concentration | Inflammatory Marker | Result |

|---|---|---|---|

| Fiebich et al. | 100 μg/mL | TNF-α | Significant suppression |

| Brendler | 116 ± 8.2 µg/mL | IL-6 | Significant reduction |

Analgesic Effects

This compound has also been associated with analgesic effects, particularly in conditions such as osteoarthritis and rheumatoid arthritis. Clinical trials have shown that patients treated with Harpagophytum procumbens extract report reduced pain levels and improved functionality.

Case Study: Efficacy in Joint Pain Management

A randomized controlled trial involving 250 patients with degenerative joint disease demonstrated that those receiving Harpagophytum procumbens extract experienced a significant decrease in pain scores compared to the placebo group. The extract was administered at a dosage of approximately 30 mg of harpagoside per day over eight weeks, leading to improved patient-reported outcomes.

Safety and Toxicity

Toxicity studies conducted on animal models have indicated that this compound and its extracts are generally safe when administered at recommended dosages. Acute toxicity tests showed no significant adverse effects at lower doses (0.5 g/kg), while higher doses resulted in minor behavioral changes without mortality . Chronic toxicity studies revealed no significant long-term health impacts on vital organs .

Propiedades

IUPAC Name |

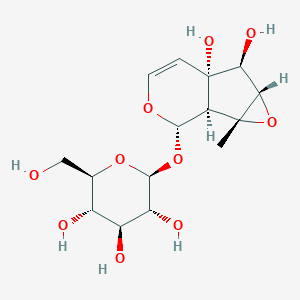

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAIOTDKPLIEDD-NTRJNKTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20486-27-5 | |

| Record name | Procumbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROCUMBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Procumbide and where is it found?

A1: this compound is an iridoid glucoside primarily found in the roots of the Harpagophytum procumbens plant, also known as Devil's Claw. [, , ] It is one of the major iridoid glycosides found in this plant, along with harpagoside and harpagide. [, , ] this compound has also been identified in other plant species, such as Andrographis paniculata, Cyperus rotundus, and Stapelia variegata. [, , ]

Q2: What is unique about the chemical structure of this compound?

A2: this compound possesses a unique structural feature: an ether linkage between C-3 and C-6 within its iridoid core structure. [] This differentiates it from other iridoid glycosides. Additionally, research has clarified the stereochemistry of this compound at the C6 position, establishing it as an isomer of antirrhinoside. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.